molecular formula C15H20N2Si2 B14270773 {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile CAS No. 137031-86-8

{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile

Cat. No.: B14270773
CAS No.: 137031-86-8
M. Wt: 284.50 g/mol
InChI Key: PNTVHUSOWYBPCI-UHFFFAOYSA-N
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Description

{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile is a chemical compound with the molecular formula C15H20N2Si2 It is known for its unique structure, which includes a pentamethyldisilanyl group attached to a phenyl ring, further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile typically involves the reaction of 4-(pentamethyldisilanyl)benzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of {[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes and proteins, potentially modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Trimethylsilyl)phenyl]methylidene}propanedinitrile
  • {[4-(Dimethylsilyl)phenyl]methylidene}propanedinitrile
  • {[4-(Triethylsilyl)phenyl]methylidene}propanedinitrile

Uniqueness

{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile stands out due to its pentamethyldisilanyl group, which imparts unique steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs with smaller silyl groups. Additionally, its ability to form stable complexes with metal ions and interact with biological systems highlights its potential for diverse applications in research and industry.

Properties

CAS No.

137031-86-8

Molecular Formula

C15H20N2Si2

Molecular Weight

284.50 g/mol

IUPAC Name

2-[[4-[dimethyl(trimethylsilyl)silyl]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H20N2Si2/c1-18(2,3)19(4,5)15-8-6-13(7-9-15)10-14(11-16)12-17/h6-10H,1-5H3

InChI Key

PNTVHUSOWYBPCI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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